

Spectroscopic Profile of Sodium 3,3',3"-phosphinetriyltribenzenesulfonate (TPPTS): A Technical Guide

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Compound of Interest

Compound Name: Sodium 3,3',3"-phosphinetriyltribenzenesulfonate

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Abstract

Sodium 3,3',3"-phosphinetriyltribenzenesulfonate, commonly known as TPPTS, is a water-soluble organophosphine ligand of significant interest in catalysis and coordination chemistry. Its aqueous solubility, imparted by the sulfonate groups, makes it a key component in biphasic catalytic systems, allowing for easy separation of the catalyst from organic products. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the development of new applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for TPPTS. Detailed experimental protocols for acquiring this data are also presented, along with a visualization of its application in a catalytic workflow.

Chemical Structure and Physical Properties

- IUPAC Name: Trisodium 3,3',3"-phosphinetriyltribenzenesulfonate
- Synonyms: TPPTS, Sodium triphenylphosphine trisulfonate, Tris(3-sulfophenyl)phosphine trisodium salt^{[1][2][3]}

- CAS Number: 63995-70-0[4]
- Molecular Formula: C₁₈H₁₂Na₃O₉PS₃[4]
- Molecular Weight: 568.42 g/mol [4]
- Appearance: White to off-white solid[2][3]
- Solubility: Soluble in water[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for TPPTS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of TPPTS in solution. Both ¹H and ³¹P NMR are particularly informative.

Table 1: NMR Spectroscopic Data for **Sodium 3,3',3"-phosphinetriyltribenzenesulfonate**

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz	Assignment
¹ H	D ₂ O	7.4 - 7.8[5][6]	Multiplet	Not reported	Aromatic protons
³¹ P	D ₂ O	~ -5.0[5][6]	Singlet	Not applicable	P nucleus

Note: Chemical shifts are referenced to an external standard, typically 85% H₃PO₄ for ³¹P NMR.[7]

Infrared (IR) Spectroscopy

The IR spectrum of TPPTS is characterized by absorption bands corresponding to its aromatic rings, phosphine group, and sulfonate moieties.

Table 2: Characteristic Infrared Absorption Bands for **Sodium 3,3',3"-phosphinetriyltribenzenesulfonate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~1600, ~1480, ~1440	Medium to Strong	Aromatic C=C stretching vibrations
~1200 - 1120	Strong, Broad	Asymmetric SO ₂ stretch of sulfonate (SO ₃ ⁻)
~1040 - 1010	Strong, Broad	Symmetric SO ₂ stretch of sulfonate (SO ₃ ⁻)
~1100	Medium	P-Ar (Phosphorus-Aryl) stretch[8]
~700 - 800	Strong	Aromatic C-H out-of-plane bending

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid vs. solution) and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 3: Mass Spectrometric Data for **Sodium 3,3',3"-phosphinetriyltribenzenesulfonate**

Parameter	Value
Molecular Formula	C ₁₈ H ₁₂ Na ₃ O ₉ PS ₃
Molecular Weight	568.42
Exact Mass	567.9074 g/mol [1]
Monoisotopic Mass	567.9074 g/mol [1]

Note: For the intact molecule, techniques like Electrospray Ionization (ESI) are suitable. The observed mass spectrum may show peaks corresponding to the loss of one or more sodium ions and the formation of adducts with solvent molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of TPPTS is dominated by absorptions due to the aromatic rings.

Table 4: UV-Visible Absorption Data for **Sodium 3,3',3"-phosphinetriyltribenzenesulfonate**

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) ($M^{-1}cm^{-1}$)	Assignment
Water/Methanol	~270-280 ^[9]	Not reported	$\pi \rightarrow \pi^*$ transitions of the aromatic rings

Note: The UV-Vis spectrum of TPPTS is similar to that of other triphenylphosphine derivatives, with characteristic absorption bands in the ultraviolet region.^[10]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 10-20 mg of **Sodium 3,3',3"-phosphinetriyltribenzenesulfonate**.
- Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D_2O).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Solvent: D₂O
- Temperature: 25 °C
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-10 ppm

³¹P NMR Acquisition:

- Pulse Sequence: Single-pulse sequence with proton decoupling.
- Solvent: D₂O
- Temperature: 25 °C
- Number of Scans: 128-512
- Relaxation Delay: 2-5 seconds
- Spectral Width: A range appropriate for phosphines (e.g., -50 to 50 ppm).
- Referencing: Use an external standard of 85% H₃PO₄ (δ = 0 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid TPPTS powder directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum.

Spectrum Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

- Prepare a dilute solution of TPPTS (e.g., 10-100 μM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.
- A small amount of a volatile acid (e.g., formic acid) may be added to aid in ionization, though ESI in negative ion mode might be more informative for this anionic compound.

Data Acquisition (Negative Ion Mode):

- Ionization Mode: ESI^-
- Capillary Voltage: 2.5-3.5 kV
- Nebulizer Gas (N_2): Flow rate appropriate for the instrument.
- Drying Gas (N_2): Temperature and flow rate optimized for desolvation.

- Mass Range: m/z 100-1000

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

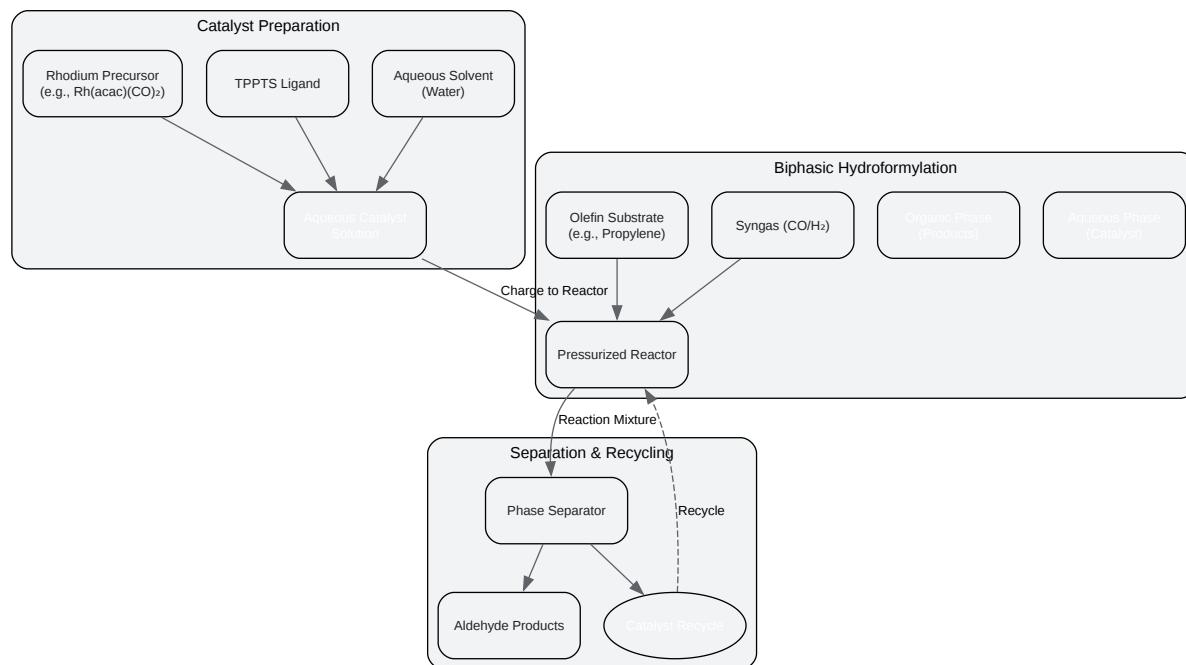
- Prepare a stock solution of TPPTS of known concentration in a suitable UV-transparent solvent (e.g., deionized water).
- Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- Use a matched pair of quartz cuvettes (1 cm path length).

Spectrum Acquisition:

- Fill one cuvette with the solvent to be used as a blank.
- Fill the other cuvette with the TPPTS solution.
- Place the cuvettes in the spectrophotometer.
- Record the baseline with the solvent blank.
- Acquire the absorption spectrum of the TPPTS solution over the desired wavelength range (e.g., 200-800 nm).

Application Workflow: Homogeneous Catalysis

TPPTS is extensively used as a ligand in aqueous-phase homogeneous catalysis, most notably in the hydroformylation of olefins. The following diagram illustrates a typical experimental workflow.

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